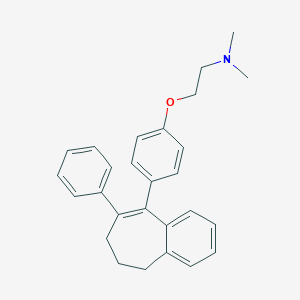
6,7-Dihydro-8-phenyl-9-(4-(2-(dimethylamino)ethoxy)phenyl)-5-H-benzocycloheptene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydro-8-phenyl-9-(4-(2-(dimethylamino)ethoxy)phenyl)-5-H-benzocycloheptene, commonly known as BD or Benzodiazepine, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in the treatment of various neurological disorders, including anxiety, insomnia, and seizures.
Wirkmechanismus
BD acts on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This results in an increase in chloride ion influx, leading to hyperpolarization of the neuron and inhibition of neurotransmitter release. This action produces the anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects of BD.
Biochemische Und Physiologische Effekte
BD has several biochemical and physiological effects, including sedation, muscle relaxation, and anxiolysis. It has also been shown to have anticonvulsant properties and can be used to treat seizures. However, BD can also cause side effects such as drowsiness, dizziness, and impaired coordination.
Vorteile Und Einschränkungen Für Laborexperimente
BD has several advantages for use in lab experiments. It is readily available and can be easily synthesized. It has a well-understood mechanism of action and has been extensively studied in vitro and in vivo. However, BD also has several limitations. It can be difficult to control the dose and can cause side effects in animal models. It can also be difficult to extrapolate the results from animal models to humans.
Zukünftige Richtungen
BD has shown promising results in the treatment of various neurological disorders. Future research should focus on the development of new analogs of BD with improved therapeutic properties and reduced side effects. The use of BD in combination with other drugs should also be explored. Additionally, more research is needed to understand the long-term effects of BD on the central nervous system.
Synthesemethoden
The synthesis of BD involves several steps, including the reaction of 2-(dimethylamino) ethyl chloride with 4-(2-hydroxyethoxy) benzophenone, followed by the reaction of the resulting compound with phenylmagnesium bromide. The final product is obtained by the reduction of the intermediate compound with hydrogen gas over a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
BD has been extensively studied in the field of medicinal chemistry due to its potential therapeutic benefits. It has been shown to have anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. BD has been used in the treatment of various neurological disorders, including anxiety, insomnia, and seizures. It has also been used as a premedication before surgery.
Eigenschaften
CAS-Nummer |
103304-52-5 |
|---|---|
Produktname |
6,7-Dihydro-8-phenyl-9-(4-(2-(dimethylamino)ethoxy)phenyl)-5-H-benzocycloheptene |
Molekularformel |
C27H29NO |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[4-(6-phenyl-8,9-dihydro-7H-benzo[7]annulen-5-yl)phenoxy]ethanamine |
InChI |
InChI=1S/C27H29NO/c1-28(2)19-20-29-24-17-15-23(16-18-24)27-25-13-7-6-11-22(25)12-8-14-26(27)21-9-4-3-5-10-21/h3-7,9-11,13,15-18H,8,12,14,19-20H2,1-2H3 |
InChI-Schlüssel |
GILOKSKCLQASEB-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC=C(C=C1)C2=C(CCCC3=CC=CC=C32)C4=CC=CC=C4 |
Kanonische SMILES |
CN(C)CCOC1=CC=C(C=C1)C2=C(CCCC3=CC=CC=C32)C4=CC=CC=C4 |
Andere CAS-Nummern |
103304-52-5 |
Synonyme |
6,7-dihydro-8-phenyl-9-(4-(2-(dimethylamino)ethoxy)phenyl)-5-H-benzocycloheptene 6,7-DPDMEPB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide](/img/structure/B26257.png)

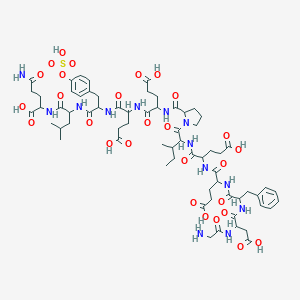


![7H-pyrrolo[3,2-f]quinoxaline](/img/structure/B26273.png)
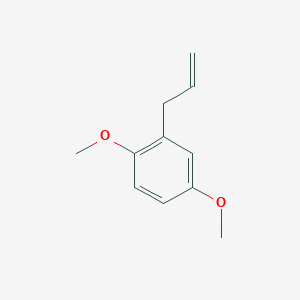
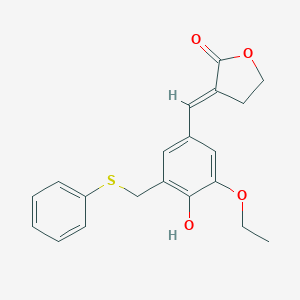
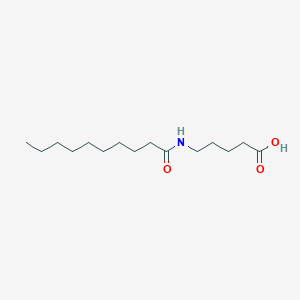
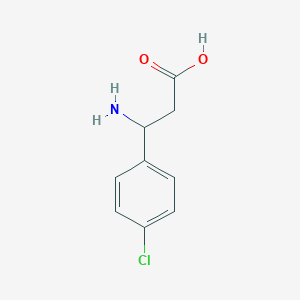
![N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B26284.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B26285.png)